5-(4-羟基-3-甲氧基苯基)-4-甲基-2,4-二氢-3H-1,2,4-三唑-3-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

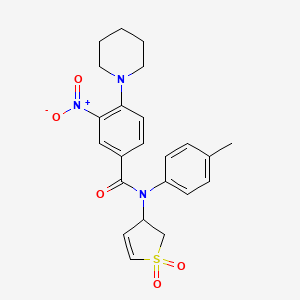

The compound of interest, 5-(4-Hydroxy-3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides under various conditions. For instance, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole involves the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . Similarly, other triazole compounds are synthesized through condensation and cyclization reactions, as seen in the preparation of 4-amino-3-(2-methoxy-4-propylphenoxymethylene)-(1H)-1,2,4-triazole-5-thione from eugenol in Ocimum Sanetum L. essential oil .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, complemented by X-ray crystallography and theoretical methods like density functional theory (DFT) . These studies reveal the optimized geometry of the molecules, vibrational frequencies, and chemical shift values, which are in good agreement with experimental data. The molecular electrostatic potentials and frontier molecular orbitals are also analyzed to understand the electronic properties of these compounds .

Chemical Reactions Analysis

Triazole derivatives undergo various chemical reactions, including alkylation, oxidation, and condensation with aromatic aldehydes . For example, the alkylation of triazole-thione compounds with different alkylating agents leads to the formation of S-alkylated derivatives . Oxidation reactions can result in the formation of diselenides or elimination products . The condensation reactions with aromatic aldehydes produce a series of imines .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely studied using experimental and theoretical methods. These compounds exhibit interesting nonlinear optical properties, with some showing greater values than urea, indicating potential applications in optical materials . The solvency effects and conformational flexibility are also examined to understand the behavior of these molecules in different media . Additionally, the luminescent and photophysical properties are investigated through spectroscopic methods, revealing their potential in photoluminescent applications .

科学研究应用

分子研究和抗癌特性

- 分子稳定性和抗癌特性:Karayel (2021 年) 进行的一项研究重点关注苯并咪唑衍生物的互变异构性质、构象和抗癌特性,包括 5-{[2-(4-甲氧基苯基)-1H-苯并咪唑-1-基]甲基}-4-乙基-2,4-二氢-3H-1,2,4-三唑-3-硫酮。该化合物显示出潜在的抗癌活性,特别是对表皮生长因子受体 (EGFR) 结合位点 (Karayel,2021 年)。

抗菌和抗微生物活性

- 合成和抗菌活性:Plech 等人 (2011 年) 合成了 5-(3-氯苯基)-4-(4-甲基苯基)-2,4-二氢-3H-1,2,4-三唑-3-硫酮的新型 N2-羟甲基和 N2-氨甲基衍生物,显示出对各种细菌菌株的显着抗菌活性 (Plech 等人,2011 年)。

- 合成和抗菌活性:Bektaş 等人 (2007 年) 从事合成新的 1,2,4-三唑衍生物,包括三唑硫酮化合物,发现它们对各种微生物具有良好至中等的抗菌活性 (Bektaş 等人,2007 年)。

物理化学研究和药物应用

- 合成和物理化学研究:Samelyuk 和 Kaplaushenko (2013 年) 探索了基于 5-(4-甲氧基苯基)-1,2,4-三唑-3-硫酮衍生物开发新型、低毒和高效药物,突出了该化合物的潜在药理活性及其抗菌效率 (Samelyuk 和 Kaplaushenko,2013 年)。

分子对接和光谱研究

- 分子对接研究:Wujec 和 Typek (2023 年) 重点关注新型化合物 2-{[4-(4-溴苯基)哌嗪-1-基]甲基}-4-(3-氯苯基-5-(4-甲氧基苯基)-2,4-二氢-3H-1,2,4-三唑-3-硫酮。他们通过 HRMS、IR、1H 和 13C NMR 实验分配了其结构,表明其具有分子对接研究的潜力 (Wujec 和 Typek,2023 年)。

发光和非线性光学性质

- 发光和非线性光学性质:Nadeem 等人 (2017 年) 研究了 4-氨基-5-(1-羟基-乙基)-2,4-二氢-[1,2,4]三唑-3-硫酮的光物理性质,展示了其显着的非线性光学性质,表明其在先进材料科学中的应用 (Nadeem 等人,2017 年)。

腐蚀抑制

- 腐蚀抑制:Al-amiery 等人 (2020 年) 研究了 4-氨基-3-(2-溴-5-甲氧基苯基)-1H-1,2,4-三唑-5(4H)-硫酮 (ATH) 在抑制低碳钢腐蚀中的功效,展示了其卓越的抑制效率 (Al-amiery 等人,2020 年)。

抗抑郁活性

- 潜在的抗抑郁剂:Kane 等人 (1988 年) 评估了 5-芳基-2,4-二氢-3H-1,2,4-三唑-3-硫酮的抗抑郁活性,发现该系列中的几个成员是小鼠抑郁模型中的有效拮抗剂 (Kane 等人,1988 年)。

作用机制

安全和危害

未来方向

The future research directions would depend on the properties and potential applications of this compound. Given the wide use of triazole compounds in various fields, potential areas of interest could include exploring its biological activity, optimizing its synthesis, or investigating its physical and chemical properties .

属性

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-13-9(11-12-10(13)16)6-3-4-7(14)8(5-6)15-2/h3-5,14H,1-2H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVAOANEDJMYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=C(C=C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016316.png)

![5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3016319.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3016320.png)

![2-((2-chlorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016323.png)

![N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B3016324.png)

![4-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016327.png)

![2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B3016328.png)

![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3016330.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B3016331.png)

![2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B3016333.png)